molecular formula C10H15NOS B8428913 3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine

3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine

Cat. No.: B8428913
M. Wt: 197.30 g/mol
InChI Key: HOKWXOHJLNXCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-methoxy-2-methyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C10H15NOS/c1-7-10(12-2)8-3-5-11-6-4-9(8)13-7/h11H,3-6H2,1-2H3

InChI Key

HOKWXOHJLNXCOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)CCNCC2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of step d) (70 mg, 0.25 mmol) was dissolved in 10 mL EtOAc and treated with 35 mg of 10% Pd/C (wet, Degussa type E101) and stirred rapidly under an atmosphere of H2 for 3 hour. The reaction was filtered and concentrated. The crude residue was dissolved in 1 mL EtOH and treated with 1 mL 40% aqueous KOH. After heating to 80° C. overnight, the reaction was diluted with water and the product was extracted 2× into DCM. The title compound was obtained upon purification by preparative HPLC-MS. 1H NMR (CDCl3) δ 3.69 (s, 3H), 3.21-3.14 (m, 4H), 3.00 (t; J=5.2 Hz, 2H), 2.88 (t, J=5.1 Hz, 2H), 2.29 (s, 3H); MS: ESI (positive): 198 (M+H).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.